1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene
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Overview
Description
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through ethene and disulfane linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of ethene-2,1,1,2-tetrayl intermediates through controlled polymerization reactions.
Step 2: Introduction of disulfane groups via thiol-disulfide exchange reactions.
Step 3: Coupling of benzene rings through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert disulfane linkages to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in the presence of halogenating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Generation of thiol-containing derivatives.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s disulfane linkages and benzene rings enable it to:
Interact with Enzymes: Modulate enzyme activity through covalent bonding or non-covalent interactions.
Affect Cellular Pathways: Influence signaling pathways related to oxidative stress, apoptosis, or cell proliferation.
Bind to Receptors: Engage with specific receptors on cell surfaces, altering cellular responses.
Comparison with Similar Compounds
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene can be compared with other similar compounds, such as:
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethane-2,1,1,2-tetrayl)]hexabenzene: Differing by the presence of ethane instead of ethene linkages, affecting its reactivity and stability.
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(propene-2,1,1,2-tetrayl)]hexabenzene: Featuring propene linkages, which may alter its chemical properties and applications.
The uniqueness of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene lies in its specific combination of disulfane and ethene linkages, providing distinct reactivity and potential for diverse applications.
Properties
CAS No. |
89703-83-3 |
---|---|
Molecular Formula |
C40H30S2 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
[1,2-diphenyl-2-(1,2,2-triphenylethenyldisulfanyl)ethenyl]benzene |
InChI |
InChI=1S/C40H30S2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35)41-42-40(36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
InChI Key |
GBQGWKRSLDOITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)SSC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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